Cyclobutyl(phenyl)methanamine hydrochloride
Description
Cyclobutyl(phenyl)methanamine hydrochloride is a chiral organic compound featuring a cyclobutyl group, a phenyl ring, and a primary amine functional group, stabilized as a hydrochloride salt. Its molecular formula is C${11}$H${14}$ClN (approximate molecular weight: ~195.45 g/mol). Enantiomerically pure forms, such as the (R)- and (S) -isomers (CAS 1956435-19-0 and 1202478-42-9, respectively), are critical for applications requiring stereochemical precision .
Properties
IUPAC Name |
cyclobutyl(phenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11(10-7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLJOPKUMMRSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Cyclobutyl(phenyl)methanamine hydrochloride typically involves the reaction of cyclobutylmethylamine with benzyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere at room temperature to ensure the purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels .
Chemical Reactions Analysis
Cyclobutyl(phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclobutyl(phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclobutyl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares Cyclobutyl(phenyl)methanamine hydrochloride with key analogs, highlighting structural differences and their implications:
Key Observations:
Enantiomeric Considerations
Enantiomers of this compound exhibit identical physicochemical properties but divergent biological activities. For example:
Biological Activity
Cyclobutyl(phenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic applications. This article discusses the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: CHClN
- Molecular Weight: 201.69 g/mol
- Physical State: White crystalline powder
The compound features a cyclobutyl group attached to a phenyl ring via a methanamine linkage, which contributes to its biological activity by enabling interactions with receptor sites in biological systems.
This compound primarily interacts with amine receptors in the central nervous system. Its mechanism of action may include:
- Agonistic or Antagonistic Activity: Depending on the receptor type, it can either activate or inhibit receptor signaling pathways.
- Modulation of Neurotransmitter Systems: The compound has been studied for its effects on neurotransmitter analogs, particularly in relation to histamine receptors which play a crucial role in neuronal activity modulation .
Biological Applications
- Neuropharmacology:
-
Cancer Research:
- Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation .
- Specific compounds have shown IC values indicating significant cytotoxicity against various cancer cell lines, including MCF-7 and LoVo cells .
- Organic Synthesis:
Case Studies and Experimental Data
| Study | Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | Cyclobutyl(phenyl)methanamine derivative | MCF-7 | 29.16 | Induces apoptosis |
| Study 2 | Cyclobutyl(phenyl)methanamine derivative | LoVo | 2.44 | Inhibits STAT3 transcription factors |
| Study 3 | This compound | HUVEC | >200 | Low toxicity observed |
Key Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
